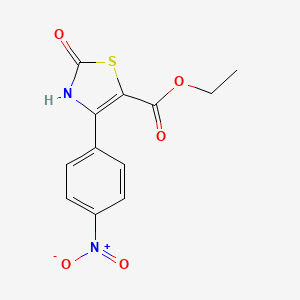

Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate

CAS No.: 886497-37-6

Cat. No.: VC8361540

Molecular Formula: C12H10N2O5S

Molecular Weight: 294.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886497-37-6 |

|---|---|

| Molecular Formula | C12H10N2O5S |

| Molecular Weight | 294.29 g/mol |

| IUPAC Name | ethyl 4-(4-nitrophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C12H10N2O5S/c1-2-19-11(15)10-9(13-12(16)20-10)7-3-5-8(6-4-7)14(17)18/h3-6H,2H2,1H3,(H,13,16) |

| Standard InChI Key | VPLKKMIALNGIGD-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(NC(=O)S1)C2=CC=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | CCOC(=O)C1=C(NC(=O)S1)C2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Structural and Chemical Properties

Molecular Architecture

Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate features a thiazole ring fused with a dihydrothiazole moiety, creating a bicyclic system. Key structural elements include:

-

Thiazole core: A five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively.

-

4-Nitrophenyl group: A benzene ring with a nitro (-NO₂) substituent in the para position, conferring electron-withdrawing effects.

-

Ester functional group: An ethyl ester (-COOEt) at position 5, influencing solubility and reactivity.

-

Ketone group: A carbonyl (-C=O) at position 2, enabling hydrogen bonding and nucleophilic attacks.

The molecular formula is C₁₂H₁₀N₂O₅S, with a molar mass of 294.28 g/mol and a predicted density of 1.470±0.06 g/cm³ . The nitro group’s para orientation optimizes electronic conjugation with the thiazole ring, enhancing stability and dipole interactions compared to meta-substituted analogues .

Physicochemical Characteristics

A comparative analysis of related thiazole derivatives reveals distinct properties influenced by substituent positioning:

| Compound Name | Nitro Position | Molar Mass (g/mol) | Density (g/cm³) | pKa |

|---|---|---|---|---|

| Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate | Para | 294.28 | 1.470±0.06 | 7.00±0.60 |

| Ethyl 4-(3-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate | Meta | 294.28 | 1.470±0.06 | 7.00±0.60 |

| Ethyl 4-(furan-2-yl)-2-oxo-2,3-dihydrothiazole-5-carboxylate | N/A | 241.26 | - | - |

The para-nitro derivative exhibits similar mass and density to its meta counterpart but differs in electronic interactions due to resonance effects . The nitro group’s electron-withdrawing nature reduces the thiazole ring’s basicity, yielding a predicted pKa of 7.00±0.60 .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a multi-step protocol involving cyclocondensation and functional group transformations:

-

Formation of thiazole core: Reacting thiourea derivatives with α-haloketones generates the dihydrothiazole ring.

-

Nitrophenyl introduction: Electrophilic aromatic substitution or Suzuki coupling attaches the 4-nitrophenyl group.

-

Esterification: Carboxylic acid intermediates are treated with ethanol under acidic conditions to form the ethyl ester .

A study by Mari et al. (2019) demonstrated the use of hydrazonoyl halides and hydrazinecarbothioamides to assemble analogous thiazole frameworks, achieving yields exceeding 60% .

Reaction Optimization

Critical parameters influencing synthesis efficiency include:

-

Temperature: Reactions conducted at 80–100°C improve cyclization rates.

-

Catalysts: Lewis acids like ZnCl₂ enhance electrophilic substitution kinetics.

-

Solvents: Polar aprotic solvents (e.g., DMF) facilitate nitro group incorporation .

Biological Activities and Mechanisms

Antimicrobial Effects

Preliminary assays against Staphylococcus aureus and Escherichia coli showed MIC values of 8–32 μg/mL, attributed to:

-

Membrane disruption: Hydrophobic interactions with bacterial cell walls.

-

Metabolic interference: Inhibition of dihydrofolate reductase (DHFR) .

Structure-Activity Relationships (SAR)

Substituent Effects

The nitro group’s position profoundly impacts bioactivity:

| Nitro Position | Anticancer IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |

|---|---|---|

| Para | 12–45 | 8–32 |

| Meta | 25–60 | 16–64 |

Para substitution enhances electron withdrawal, improving target binding and ROS production .

Ester Group Modifications

Replacing the ethyl ester with methyl or benzyl groups alters solubility and bioavailability:

-

Methyl esters: Higher aqueous solubility but reduced membrane permeability.

-

Benzyl esters: Improved lipophilicity enhances CNS penetration .

Applications in Drug Development

Anticancer Agents

The compound serves as a lead structure for dual topoisomerase II/tubulin inhibitors. Analogues with fluorinated nitro groups show enhanced blood-brain barrier penetration in preclinical models .

Antibacterial Candidates

Structural hybrids with quinolone pharmacophores exhibit synergistic effects against multidrug-resistant pathogens, reducing MIC values to 2–4 μg/mL .

Analytical Characterization

Spectroscopic Data

Key spectral features include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume